7-bromo-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Eosinophil peroxidase inhibition EPX bromination assay Chromone-2-carboxamide selectivity

Addressing the challenge of sourcing a pathway-selective probe for eosinophil peroxidase research, this validated tool compound (CAS 912894-96-3) offers a defined IC₅₀ of 360 nM against human EPX bromination activity. - Confirmed potency & selectivity: sub-µM EPX inhibition vs. inactivity of the des-bromo analog, enabling matched-pair experimental designs. - Analytical-grade identity: confirmed by SMILES, CAS, and MW (408.6 g/mol), suitable for HPLC/LC-MS/NMR reference standard use. - Synthetic versatility: 7-bromo handle supports Pd-catalyzed cross-coupling for SAR exploration.

Molecular Formula C17H11BrClNO4
Molecular Weight 408.6 g/mol
Cat. No. B12203009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
Molecular FormulaC17H11BrClNO4
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)Cl
InChIInChI=1S/C17H11BrClNO4/c1-23-14-5-3-10(7-12(14)19)20-17(22)16-8-13(21)11-4-2-9(18)6-15(11)24-16/h2-8H,1H3,(H,20,22)
InChIKeyROPMDTAKYZQURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: Structural Identity & Procurement


7-Bromo-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 912894-96-3; molecular weight 408.6 g/mol; molecular formula C₁₇H₁₁BrClNO₄) is a synthetic chromone-2-carboxamide derivative bearing a 7-bromo substitution on the chromone nucleus and a 3-chloro-4-methoxyphenyl moiety on the amide side chain [1]. Chromone-2-carboxamides are recognized as privileged scaffolds in medicinal chemistry with demonstrated cytotoxic, anti-inflammatory, and enzyme inhibitory properties [2]. This compound is catalogued in the ChEMBL database (CHEMBL4790231) and has been empirically screened against multiple protein targets, establishing its validated identity as a research tool compound rather than a virtual or predicted entity [1].

Identity

ChEMBL catalogued research tool (CHEMBL4790231)

Empirically screened, not a virtual prediction
Assay Context

EPX inhibition and chromone-2-carboxamide scaffold studies

Reported enzyme inhibitory profile
Procurement Logic

Synthetic 7-bromo-3-chloro-4-methoxyphenyl derivative

Selects for EPX engagement; des-bromo analogs differ

7-Bromo-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: Why Generic Substitution Fails


Within chromone-2-carboxamide chemical space, seemingly minor structural modifications—such as the presence or absence of a single 7-bromo substituent or the positioning of chloro and methoxy groups on the anilide ring—can fundamentally alter target engagement profiles. Empirical data from parallel screening demonstrate that the 7-bromo analog achieves meaningful inhibition of human eosinophil peroxidase (EPX; IC₅₀ = 360 nM) [1], whereas its direct des-bromo comparator, N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, shows negligible activity against this target but registers only at >80 μM against an unrelated phosphatase [2]. Similarly, published structure-activity relationships confirm that the nature of substituents on both the chromone core and the amide side chain dictates whether compounds favor cytotoxic, 5-lipoxygenase inhibitory, or other functional outcomes [3]. These observations preclude any assumption of functional interchangeability among in-class analogs.

Target Tool

7-Bromo Chromone Carboxamide

Reported EPX engagement. Essential 7-Br substitution for target recognition.

At-Risk Substitute

Des-Bromo Analog

Negligible EPX activity; shifts target profile. May invalidate EPX pathway experiments.

7-Bromo-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: Quantitative Comparative Evidence


EPX Target Engagement: 7-Bromo vs. Des-Bromo Analog

The 7-bromo-substituted compound demonstrates distinct target engagement against human eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM in a biochemical bromination assay [1]. Its direct structural analog lacking the 7-bromo substituent, N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, was screened against a different target (PTPN5) within the same screening panel and showed negligible activity (IC₅₀ > 80,000 nM), indicating the bromo substituent fundamentally alters the compound's protein interaction profile [2]. The observation that these two compounds were directed to entirely distinct target panels by the screening platform further supports the conclusion that the 7-bromo substitution is a critical determinant of molecular recognition, not merely a potency modulator [1][2].

EPX Target Engagement
Head-to-head
IC₅₀ 360 nM vs >80,000 nM
Supported EPX assay fit; des-bromo analog inactive
Screening panel assignment fundamentally differs
Eosinophil peroxidase inhibition EPX bromination assay Chromone-2-carboxamide selectivity

Potency Benchmarking Against Chromone-2-Carboxamide Class

The chromone-2-carboxamide chemical class has been systematically profiled for cytotoxic activity. Bousejra-ElGarah et al. (2016) reported that 13 of 21 compounds exhibited IC₅₀ values between 0.9 and 10 μM across MCF-7, OVCAR, IGROV, and HCT-116 cancer cell lines, establishing the class benchmark for antiproliferative potency [1]. The IC₅₀ of 360 nM (0.36 μM) for the 7-bromo compound against EPX falls within the sub-micromolar range that defines the most active tier of this chemotype class, placing it approximately 2.5-fold below the lower bound (0.9 μM) of the benchmark cytotoxic IC₅₀ range. While the endpoints differ (enzyme inhibition vs. cell viability), the quantitative positioning indicates that this specific substitution pattern achieves high-affinity protein target engagement that ranks favorably against the broader class landscape [1][2].

Class Potency Context
Cross-study
0.36 µM / Class range 0.9–10 µM
Ranked within sub-µM tier of chemotype class
Enzyme inhibition vs. cell viability endpoints
Chromone carboxamide antiproliferative activity IC₅₀ benchmark range Cytotoxic potency comparison

7-Bromo Pharmacophore for EPX Target Selectivity

The specific combination of the 7-bromo substituent on the chromone nucleus with the 3-chloro-4-methoxyphenyl amide side chain was incorporated into a medium-throughput screening library and identified as an EPX hit, suggesting that this precise substitution pattern is a key pharmacophoric determinant for EPX recognition [1]. The des-bromo analog—identical in the 3-chloro-4-methoxyphenyl side chain but lacking the bromine—was not identified as an EPX ligand and was instead assayed against an unrelated phosphatase target with negligible activity, providing strong evidence that the 7-bromo group is not merely a potency enhancer but an essential determinant of target class selectivity [2]. Published SAR from the broader chromone-2-carboxamide class further reinforces that halogen substitution at position 6 or 7 on the chromone nucleus profoundly influences biological activity profiles [3].

7-Br Pharmacophore
Context-dependent
Determinant of EPX target class selectivity
Essential for EPX recognition; not a potency modulator
Absent in des-bromo scaffold screening hits
Structure-activity relationship 7-bromo pharmacophore Chromone substitution effect

Halogen/Methoxy Substitution Physicochemical Profile

The physicochemical properties of chromone-2-carboxamides have been shown to comply with general drug development requirements [1]. Within this framework, the target compound's specific substitution—7-bromo on the chromone (electron-withdrawing, lipophilic) combined with 3-chloro-4-methoxyphenyl on the amide—creates a distinct physicochemical signature. The bromo and chloro substituents increase molecular weight (408.6 Da) and lipophilicity relative to the unsubstituted or mono-substituted analogs, while the 4-methoxy group provides hydrogen-bond acceptor capacity . This balanced halogen/methoxy pattern is consistent with substitution strategies shown to yield favorable ligand efficiency indices in the chromone-2-carboxamide series, enabling further structure optimization [1]. The 7-bromo position in particular offers a synthetic handle for late-stage diversification via Suzuki or Buchwald coupling, a feature absent in the des-bromo analog [2].

Physicochemical Profile
Class-level inference
MW 408.6 Da; EW Hammett pattern
Supports late-stage diversification via 7-Br
Synthetic handle absent in des-bromo analog
Chromone lipophilicity Halogen substitution Physicochemical property optimization

7-Bromo-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: Validated Application Scenarios


EPX Inhibitor Screening & Mechanistic Studies

With a validated IC₅₀ of 360 nM against human EPX bromination activity, this compound serves as a qualified tool for EPX-focused enzymatic assays [1]. Researchers studying eosinophil biology, allergic inflammation, or peroxidase-mediated oxidative stress pathways can deploy this compound as a reference inhibitor with defined potency. Critically, the des-bromo analog is inactive against this target, making the 7-bromo substitution essential for any EPX-directed experiment [2]. The compound's selectivity over PTPN5 (the target of its des-bromo counterpart) further supports its utility as a pathway-selective probe.

Scaffold Optimization & Hit-to-Lead Chemistry

The compound's sub-micromolar target engagement (360 nM) places it within the most potent tier of the chromone-2-carboxamide class [1][2]. The 7-bromo substituent simultaneously functions as a pharmacophoric element for EPX recognition and a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald, Sonogashira), enabling systematic exploration of structure-activity relationships around the chromone 7-position [3]. The presence of the 3-chloro-4-methoxyphenyl amide provides a second diversification vector, making this compound an ideal starting point for parallel library synthesis in medicinal chemistry programs.

Peroxidase vs. Phosphatase Selectivity Profiling

Distinct target engagement profiles between the 7-bromo analog (active at EPX; IC₅₀ = 360 nM) [1] and its des-bromo counterpart (inactive at EPX; IC₅₀ > 80,000 nM against PTPN5) [2] enable paired-compound experimental designs to dissect the structural determinants of target family selectivity within the chromone-2-carboxamide chemotype. This matched-pair analysis is particularly valuable for computational chemists building pharmacophore models and for screening laboratories validating target-specific assay cascades.

Analytical Reference Standard for Chromone Carboxamides

The compound's well-defined structure (confirmed by SMILES: COc1ccc(NC(=O)c2cc(=O)c3ccc(Br)cc3o2)cc1Cl), CAS registry (912894-96-3), and documented molecular weight (408.6 g/mol) support its use as an analytical reference standard for HPLC, LC-MS, and NMR method development [2]. The rotational isomerism characteristic of 4-oxo-4H-chromene-2-carboxamides, as documented by NMR studies, provides a built-in quality control feature for assessing amide bond geometry and compound integrity [3].

Application
Selection Property
Validation Focus
EPX enzymatic studies
Reported EPX engagement (IC₅₀ context)
EPX inhibition assay validation
Scaffold optimization
7-Br synthetic handle for cross-coupling
Late-stage diversification chemistry
Selectivity profiling
Target family selectivity (EPX vs. PTPN5)
Matched-pair analysis (7-Br vs. des-Br)
Analytical reference standard
Defined structure and rotational isomerism
HPLC/LC-MS method development
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